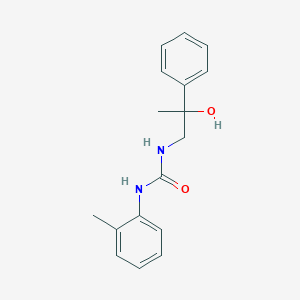

1-(2-hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13-8-6-7-11-15(13)19-16(20)18-12-17(2,21)14-9-4-3-5-10-14/h3-11,21H,12H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEUNYLZGJEUNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea typically involves the reaction of 2-hydroxy-2-phenylpropylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The urea group can be reduced to form amines.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-Hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and urea groups can form hydrogen bonds with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Structural and Functional Analogues

A structurally related compound, 1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea (hereafter Compound A), shares the 3-(2-methylphenyl)urea backbone but differs in substituents (Table 1) .

Table 1: Structural and Crystallographic Comparison

Hydrogen-Bonding Patterns

- Compound A exhibits robust hydrogen-bonding networks, forming N–H⋯N (imidazole) dimers and C–H⋯O (carbonyl) interactions that stabilize its 3D crystal lattice .

- The methoxy group in Compound A enhances lipophilicity compared to the hydroxyl group in the target compound, which could influence membrane permeability in biological systems .

Crystallographic Data

Compound A crystallizes in a monoclinic system (space group P21/c) with unit cell parameters:

Biological Activity

1-(2-hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its urea functional group, which is known for its ability to form hydrogen bonds. This property is critical for its interaction with various biological macromolecules. The hydroxy group attached to the phenylpropyl chain enhances its solubility and reactivity, while the methylphenyl group may influence its binding affinity and selectivity towards specific targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with enzymes or receptors, facilitating binding and modulating their activity.

- π-π Interactions : The aromatic rings in the structure are capable of participating in π-π interactions, which can enhance binding affinity to target proteins.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent activity.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. In vitro studies demonstrate that it can induce apoptosis in human tumor cells, likely through mechanisms involving histone deacetylase (HDAC) inhibition. This class of compounds has been linked to the regulation of gene expression involved in cell cycle control and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Molecules highlighted the antimicrobial efficacy of urea derivatives similar to our compound. The results indicated that these compounds could inhibit bacterial growth effectively, with some achieving inhibition zones comparable to standard antibiotics .

Study 2: HDAC Inhibition and Cancer Cell Apoptosis

Another investigation focused on the role of urea derivatives as HDAC inhibitors. The study found that these compounds could significantly reduce cell proliferation in cancer cell lines by inducing differentiation and apoptosis . This suggests a promising avenue for therapeutic development against various cancers.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.